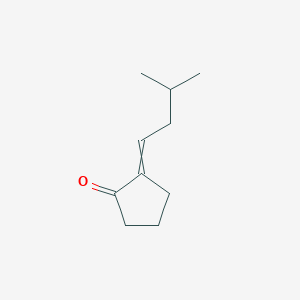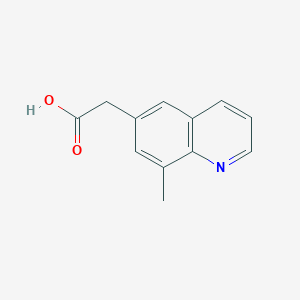
2-(8-Methylquinolin-6-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-Methylquinolin-6-yl)acetic acid is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methyl group at the 8th position and an acetic acid moiety at the 6th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Methylquinolin-6-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with quinoline or a substituted quinoline.
Methylation: Introduction of a methyl group at the 8th position can be achieved using methylating agents such as methyl iodide in the presence of a base.
Acetic Acid Substitution: The acetic acid moiety can be introduced through a Friedel-Crafts acylation reaction using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions may target the quinoline ring or the acetic acid moiety, leading to various reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-(8-Methylquinolin-6-yl)acetic acid depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, modulating their activity. The quinoline ring is known to intercalate with DNA, potentially affecting gene expression and cellular processes.
Comparación Con Compuestos Similares
Quinoline-6-carboxylic acid: Similar structure but lacks the methyl group at the 8th position.
8-Methylquinoline: Lacks the acetic acid moiety.
Quinoline-6-acetic acid: Similar structure but lacks the methyl group at the 8th position.
Uniqueness: 2-(8-Methylquinolin-6-yl)acetic acid is unique due to the presence of both the methyl group and the acetic acid moiety, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-(8-methylquinolin-6-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c1-8-5-9(7-11(14)15)6-10-3-2-4-13-12(8)10/h2-6H,7H2,1H3,(H,14,15) |
Clave InChI |
SRLDCVZXILINJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1N=CC=C2)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
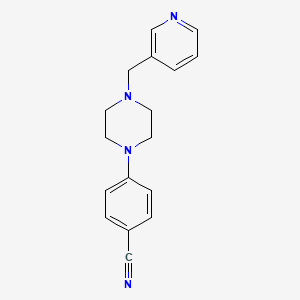
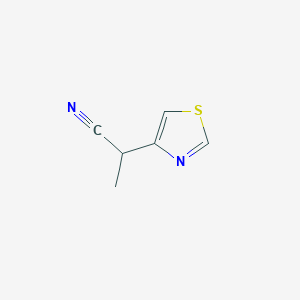



![6-Chloro-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B8558930.png)

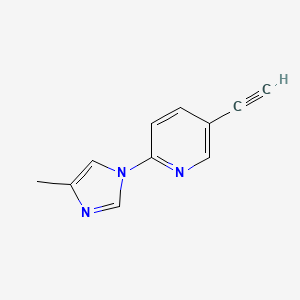
![7-Bromo-2-(methylsulfinyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8558942.png)
![Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8558944.png)
![2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide](/img/structure/B8558972.png)
